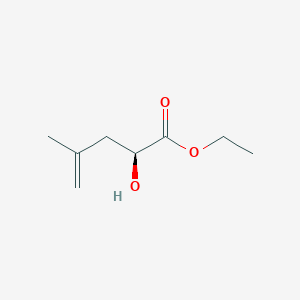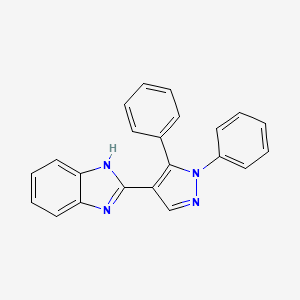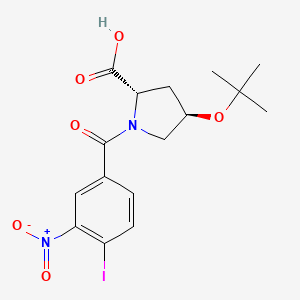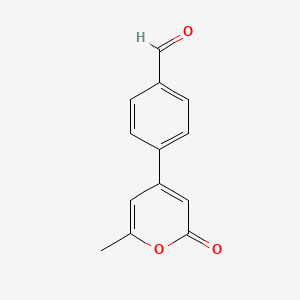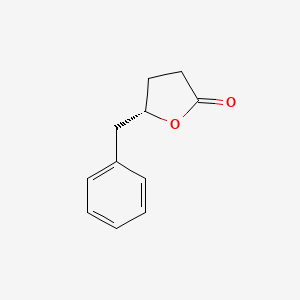![molecular formula C39H48O2 B14240622 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol CAS No. 269086-10-4](/img/structure/B14240622.png)
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two ethynyl groups attached to 3,5-di-tert-butylphenyl rings, along with a methoxy group and a phenol moiety. The compound’s structure imparts significant steric hindrance and electronic effects, making it an interesting subject for research in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-di-tert-butylphenylacetylene and 2-methoxyphenol.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 3,5-di-tert-butylphenylacetylene is coupled with 2-methoxyphenol in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinone derivatives.
Reduction: The ethynyl groups can be reduced to form alkenyl or alkyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenyl or alkyl derivatives.
Substitution: Various substituted phenol derivatives.
科学研究应用
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol has several scientific research applications:
Material Science: The compound’s unique structure makes it a potential candidate for the development of organic semiconductors and light-emitting materials.
Antioxidants: The phenol moiety imparts antioxidant properties, making it useful in the stabilization of polymers and other materials.
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biological Studies: Its antioxidant properties also make it a subject of interest in biological studies related to oxidative stress and cellular protection.
作用机制
The mechanism of action of 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol primarily involves its antioxidant properties. The phenol moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric protection, enhancing its stability and effectiveness as an antioxidant.
相似化合物的比较
Similar Compounds
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine: Similar in structure but contains a phosphine group instead of a phenol moiety.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a formyl group instead of ethynyl groups.
4,4′-Di-tert-butylbiphenyl: Lacks the ethynyl and methoxy groups but has similar steric hindrance due to tert-butyl groups.
Uniqueness
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol is unique due to the combination of ethynyl groups, methoxy group, and phenol moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and antioxidant activity.
属性
CAS 编号 |
269086-10-4 |
|---|---|
分子式 |
C39H48O2 |
分子量 |
548.8 g/mol |
IUPAC 名称 |
4,5-bis[2-(3,5-ditert-butylphenyl)ethynyl]-2-methoxyphenol |
InChI |
InChI=1S/C39H48O2/c1-36(2,3)30-18-26(19-31(24-30)37(4,5)6)14-16-28-22-34(40)35(41-13)23-29(28)17-15-27-20-32(38(7,8)9)25-33(21-27)39(10,11)12/h18-25,40H,1-13H3 |
InChI 键 |
IFQLQWCHSHBWCO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=CC(=C(C=C2C#CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)OC)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
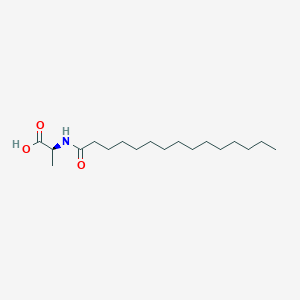
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
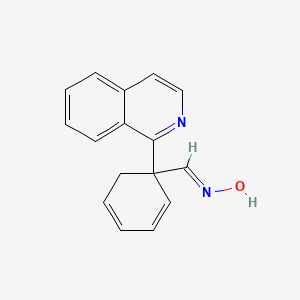
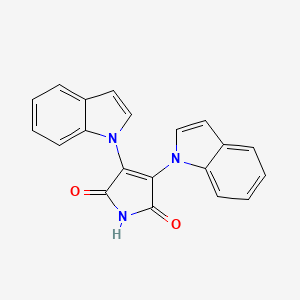
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
